molecular formula C10H12N4O B11894504 Trans-2-(9H-purin-9-yl)cyclopentanol

Trans-2-(9H-purin-9-yl)cyclopentanol

Cat. No.: B11894504
M. Wt: 204.23 g/mol
InChI Key: ALNZAMNUNABSQB-RKDXNWHRSA-N
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Description

Contextualization within Carbocyclic Nucleoside Analog Research

Carbocyclic nucleoside analogs are a class of compounds that have been extensively studied for their therapeutic potential, particularly as antiviral and anticancer agents. The core concept behind their design is to mimic natural nucleosides to interact with biological targets, while their modified structure provides stability and alters their biochemical behavior.

Prominent examples of carbocyclic nucleoside analogs that have seen significant research and clinical application include Aristeromycin (B1667592) (carbocyclic adenosine) and Neplanocin A. These molecules, like Trans-2-(9H-purin-9-yl)cyclopentanol, feature a cyclopentane (B165970) ring in place of the ribose sugar. Research has demonstrated that these analogs can act as potent inhibitors of enzymes involved in crucial metabolic pathways. For instance, many carbocyclic adenosine (B11128) analogs are known to be powerful inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase. tandfonline.comtandfonline.com This enzyme is vital for the regulation of S-adenosylmethionine (AdoMet)-dependent methylation reactions, which are essential for the maturation of viral mRNA. tandfonline.com Inhibition of AdoHcy hydrolase can thus lead to broad-spectrum antiviral activity. tandfonline.comtandfonline.com

The research into compounds like this compound is therefore contextualized by the successes of more complex analogs and the continuous search for new therapeutic agents with improved efficacy and selectivity. The "trans" stereochemistry of the hydroxyl group relative to the purine (B94841) base is a critical aspect of its structure, as the spatial arrangement of substituents on the cyclopentane ring significantly influences the compound's ability to bind to target enzymes.

Historical Perspective of Purine-Cyclopentanol Scaffolds in Medicinal Chemistry

The history of purine-cyclopentanol scaffolds is intertwined with the broader development of nucleoside analogs as a major class of chemotherapeutic agents. Following the discovery of the antiviral activity of early nucleoside analogs, researchers began to explore modifications to the sugar moiety to overcome limitations such as poor stability and the development of drug resistance.

The synthesis of the first carbocyclic adenosine analog, Aristeromycin, in the late 1960s was a landmark achievement. This discovery opened a new avenue of research into carbocyclic nucleosides. Subsequent decades saw the synthesis and biological evaluation of a vast number of related compounds with variations in the purine base, the cyclopentane ring, and the stereochemistry of the substituents.

The primary motivation for this extensive research has been the pursuit of agents with potent biological activity. The purine-cyclopentanol scaffold has proven to be a versatile template for developing inhibitors of various enzymes. For example, analogs with this scaffold have been investigated for their activity against viruses such as herpes simplex virus, human immunodeficiency virus (HIV), and hepatitis B virus. The general approach involves designing molecules that can be phosphorylated by viral or cellular kinases to their triphosphate form, which then act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.

Overview of Research Significance and Academic Focus

The research significance of this compound and its analogs lies in their potential to serve as probes for understanding enzyme-substrate interactions and as lead compounds for drug discovery. The academic focus in this area is typically on the following aspects:

Synthesis: Developing efficient and stereoselective synthetic routes to access different isomers and derivatives of the purine-cyclopentanol scaffold.

Biological Evaluation: Screening these compounds for activity against a range of biological targets, including viral enzymes, cellular enzymes involved in cancer, and other therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds and evaluating the impact of these changes on biological activity. This helps in identifying the key structural features required for potent and selective activity.

The table below illustrates the kind of comparative data that is central to SAR studies in this field, showcasing how modifications to the carbocyclic scaffold and purine base can influence antiviral activity.

Compound NameBaseCarbocyclic MoietyPrimary Biological Activity
AristeromycinAdenineSaturated cyclopentaneAntiviral, AdoHcy hydrolase inhibitor
Neplanocin AAdenineUnsaturated cyclopentene (B43876)Antiviral, AdoHcy hydrolase inhibitor
Carbocyclic 3-deazaadenosine3-DeazaadenineSaturated cyclopentaneAntiviral, AdoHcy hydrolase inhibitor nih.gov

The study of simpler structures like this compound is crucial for establishing baseline activity and understanding the fundamental interactions between the purine-cyclopentanol scaffold and its biological targets. This foundational knowledge is then used to design more complex and potent analogs.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

(1R,2R)-2-purin-9-ylcyclopentan-1-ol

InChI

InChI=1S/C10H12N4O/c15-9-3-1-2-8(9)14-6-13-7-4-11-5-12-10(7)14/h4-6,8-9,15H,1-3H2/t8-,9-/m1/s1

InChI Key

ALNZAMNUNABSQB-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=NC3=CN=CN=C32

Canonical SMILES

C1CC(C(C1)O)N2C=NC3=CN=CN=C32

Origin of Product

United States

Investigative Studies on Biological Activities and Mechanistic Insights

Antiviral Activity Profiling

Purine (B94841) analogues are a well-established class of therapeutic agents, with numerous compounds demonstrating significant antiviral properties. nih.govtmu.edu.twresearchgate.net These molecules often function by mimicking natural purine nucleosides, thereby interfering with viral replication processes.

Mechanisms of Action Against Viral Replication (e.g., HIV, HBV, HCV)

Currently, there is a lack of direct scientific studies specifically investigating the antiviral activity and mechanisms of action of Trans-2-(9H-purin-9-yl)cyclopentanol against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), or Hepatitis C Virus (HCV). While other purine analogues and their derivatives have been explored for such activities, specific data for this compound is not available in the reviewed literature. For instance, certain methylenecyclopropane (B1220202) analogues of nucleosides have been identified as effective antiviral agents against herpesviruses, and prodrugs of these analogues have been evaluated against HBV and HIV-1, though they showed no significant in vitro activity against these specific viruses. nih.gov The development of novel antiviral agents is a critical area of research, with a focus on identifying compounds that can effectively combat viral infections. nih.gov

Research on Nucleoside Reverse Transcriptase Inhibition (NRTI) Analogs

There is no direct research available that characterizes this compound as a Nucleoside Reverse Transcriptase Inhibitor (NRTI). NRTIs are a cornerstone of antiretroviral therapy, particularly against HIV. nih.gov These drugs act as prodrugs and require intracellular phosphorylation to become active. nih.gov Their mechanism of action involves competitive inhibition of the viral reverse transcriptase enzyme and termination of the growing viral DNA chain due to the lack of a 3'-hydroxyl group. nih.gov While purine analogues are a known class of NRTIs, specific studies to determine if this compound functions as an NRTI have not been reported.

Enzyme Inhibition Research

The structural features of purine analogues make them candidates for interacting with various enzymes, particularly those involved in nucleic acid metabolism and cellular signaling.

Kinase Inhibition Studies (e.g., FLT3, PDGFRs, CDKs)

Research into the kinase inhibition potential of purine analogues has identified them as a promising class of inhibitors. nih.govtmu.edu.twresearchgate.net While direct kinase inhibition data for this compound is not specified, studies on structurally related 9-cyclopentyl-purine nucleobase analogs have provided insights into their potential as kinase inhibitors.

A study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs investigated their potential for kinase inhibition through KINOMEscan™ profiling. nih.gov This analysis revealed that certain compounds in this class exhibit significant selectivity against specific kinases. For example, one of the tested compounds displayed high selectivity for Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK). nih.gov The table below summarizes the selectivity scores for a representative compound from this class. nih.gov

Kinase TargetSelectivity Score (S35)Selectivity Score (S10)
Anaplastic Lymphoma Kinase (ALK)0.020.01
Bruton's Tyrosine Kinase (BTK)0.020.01

Lower selectivity scores indicate higher selectivity.

Molecular docking and dynamics simulations of these 9-cyclopentyl-purine analogs have suggested that they can interact with the activation loop of kinases. nih.gov However, there is no specific research available on the inhibitory activity of this compound against FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptors (PDGFRs), or Cyclin-Dependent Kinases (CDKs).

Terminal Deoxynucleotidyl Transferase (TdT) Inhibition Mechanisms

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that synthesizes DNA without a template. It plays a role in the development of the immune system. nih.gov The distribution and activity of TdT and various purine metabolic enzymes have been studied in subsets of human thymocytes. nih.gov

Currently, there is no scientific literature available that investigates the inhibitory mechanisms of this compound on Terminal Deoxynucleotidyl Transferase (TdT).

Immunomodulatory and Anti-inflammatory Research

The immunomodulatory and anti-inflammatory potential of purine analogues is an active area of investigation. nih.govwikipedia.orgnih.gov Research has demonstrated that certain carbocyclic nucleosides can modulate immune responses, particularly by influencing cytokine production. nih.govnih.govacs.orgacs.org

A notable area of research has been the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. A study on a series of carbocyclic nucleosides, specifically (3-hydroxycyclopentyl)adenines, revealed their ability to inhibit TNF-α production in human primary macrophages. nih.govacs.orgacs.org One particular diastereomer, compound 10a , was identified as the most potent inhibitor of TNF-α production, with an IC50 value of 10 μM. nih.govacs.org This was significantly more active than its enantiomer and other diastereomers. nih.govacs.org The inhibitory action on TNF-α production by this class of compounds is believed to be mediated, at least in part, through the adenosine (B11128) A3 receptor, which specifically inhibits TNF-α transcription. acs.org Another study on a carbocyclic nucleoside analogue also demonstrated dose-dependent inhibition of TNF-α production in peripheral blood mononuclear cells and cell lines of both monocyte and T-lymphocyte origin. nih.gov The mechanism for this inhibition was linked to the suppression of protein kinase C (PKC) activity in stimulated cells. nih.gov

Adenosine and its metabolite, inosine (B1671953), have also been shown to reduce the release of interleukin-1β and TNF-α in a mouse model of pleurisy, with their effects being mediated by A2A and A2B adenosine receptors. nih.gov

Inhibitory Effects of Carbocyclic (3-Hydroxycyclopentyl)adenines on TNF-α Production in LPS-Stimulated Human Macrophages
CompoundDescriptionIC50 for TNF-α Inhibition (μM)Reference
Compound 10aDiastereomer of (3-hydroxycyclopentyl)adenine10 nih.govacs.org
Compound 10bEnantiomer of Compound 10a2-5 fold less active than 10a nih.govacs.org
Compound 6aDiastereomer of (3-hydroxycyclopentyl)adenine2-5 fold less active than 10a nih.govacs.org
Compound 6bDiastereomer of (3-hydroxycyclopentyl)adenine2-5 fold less active than 10a nih.govacs.org

The immunomodulatory effects of purine analogues extend to their influence on immune cell function in in vitro settings. nih.govacs.org For instance, carbocyclic nucleoside analogues have been shown to inhibit TNF-α production from human primary macrophages stimulated with lipopolysaccharide (LPS). acs.org In addition to macrophages, a carbocyclic nucleoside analogue was found to suppress TNF-α production in stimulated peripheral blood mononuclear cells and in cell lines of both monocyte (THP-1) and T-lymphocyte (CEM x 174) phenotypes. nih.gov The suppressive properties of this analogue were also observed in antigen and alloantigen (mixed lymphocyte reaction) responses, suggesting a potential to inhibit T-cell reactivity. nih.gov

Furthermore, some purine analogues, such as azathioprine, which is a prodrug of mercaptopurine, inhibit DNA synthesis and prevent the clonal expansion of lymphocytes, thereby affecting both cellular and humoral immunity. wikipedia.org

Antimycobacterial Activity Investigations

A growing body of research is focused on the antimycobacterial potential of nucleoside analogues. nih.gov While many nucleoside analogues are established as antiviral and anticancer agents, their efficacy against bacterial infections, including those caused by Mycobacterium tuberculosis, is a promising area of new therapeutic discovery. nih.gov Purine nucleoside analogues are among the compounds being investigated for this purpose. researchgate.net

The mechanism of action for these analogues in bacteria is thought to involve their uptake through membrane transporters and subsequent metabolism via the nucleotide salvage pathway. nih.gov Once inside the bacterial cell, they can interfere with nucleic acid synthesis and other vital metabolic processes. nih.gov

Although specific data on the antimycobacterial activity of this compound is not available, studies on other purine nucleosides have shown activity. For example, Adechlorin has been reported to be highly effective against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 0.005 μg/mL. nih.gov Another example, A201A, is active against Gram-positive bacteria. nih.gov The development of resistance to current antimycobacterial drugs underscores the urgent need for novel agents like these purine analogues. nih.gov

Antimicrobial Activity of Select Purine Nucleoside Analogues
CompoundTarget Organism/ActivityMIC/Reported ActivityReference
AdechlorinEnterococcus faecalis0.005 μg/mL nih.gov
A201AGram-positive bacteriaActive nih.gov
AmipurimycinP. oryzae (rice blast disease)5 μg/mL nih.gov

Structure Activity Relationship Sar Analysis of Trans 2 9h Purin 9 Yl Cyclopentanol Derivatives

Stereochemical Determinants of Biological Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets such as enzymes and receptors. For derivatives of 2-(9H-purin-9-yl)cyclopentanol, both the relative orientation of the substituents on the cyclopentane (B165970) ring (cis vs. trans) and the absolute configuration of the chiral centers are critical determinants of their biological activity.

Comparative Analysis of Trans- and Cis-Isomers

In the context of carbocyclic nucleoside analogs, the trans configuration, where the purine (B94841) base and the hydroxyl group are on opposite sides of the cyclopentane ring, often mimics the stereochemistry of natural nucleosides more closely than the cis configuration. This can lead to enhanced biological activity. For instance, in the case of prostaglandins, which also feature a cyclopentane ring, the cis or trans orientation of side chains is crucial for their biological function. nih.gov While direct comparative studies on the biological activity of cis- and trans-2-(9H-purin-9-yl)cyclopentanol are not extensively documented in publicly available literature, the general principle observed in many carbocyclic nucleosides suggests that the trans-isomer is often the more biologically active form due to a more favorable interaction with target enzymes or receptors.

Enantiomeric Purity and Specificity of Biological Effects

Carbocyclic nucleosides, including this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. Biological systems are inherently chiral, and thus, enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles. It is a well-established principle that the biological activity of many chiral drugs resides in only one of the enantiomers.

The synthesis of enantiomerically pure carbocyclic nucleosides is a significant focus in medicinal chemistry to maximize therapeutic efficacy and minimize potential side effects. researchgate.netnih.gov For example, in the case of the antiviral agents BCH-189 and FTC, which are oxathiolane cytosine nucleosides, the (-)-enantiomer exhibits significantly greater antiviral potency against HIV and HBV than the (+)-enantiomer. This difference in activity is attributed to the higher affinity of the (-)-enantiomer for the human deoxycytidine kinase, a key enzyme in their activation pathway. umich.edu Similarly, for a pair of chiral N6-(3-iodobenzyl) 9-(2,3-dihydroxypropyl)adenine (B3427002) derivatives, the R-enantiomer was favored at A3 adenosine (B11128) receptors by a factor of 5.7. nih.govdocumentsdelivered.com

While specific data on the enantiomeric purity and biological specificity of this compound itself are limited in the available literature, the extensive research on other carbocyclic nucleoside analogs strongly underscores the critical importance of isolating and evaluating the individual enantiomers to identify the biologically active stereoisomer.

Purine Moiety Substituent Contributions to Potency and Selectivity

Role of Substituents at the C-2 Position

The C-2 position of the purine ring is a key site for modification to enhance biological activity and selectivity. In a series of 9-alkyladenine derivatives designed as ligands for adenosine receptors, substitution at the C-2 position was found to be crucial. For instance, a series of N6-(3-iodobenzyl) 2-amino derivatives indicated that a small 2-alkylamino group, such as a methylamino group, was favored at A3 receptors. nih.govdocumentsdelivered.com Furthermore, the substitution of a chloro group at the C-2 position in N6-cyclopentyladenosine (CCPA) results in a potent and selective agonist for the A1 adenosine receptor. nih.gov

The introduction of a fluorine atom at the C-2 position has also been explored. While 2'-deoxy-2-fluoroadenosine (B2452619) is a known compound, detailed structure-activity relationships for 2-fluoro-9-cyclopentyladenine derivatives are not extensively reported in the available literature. sigmaaldrich.com However, the electronic properties of a substituent at the C-2 position can significantly alter the electron distribution in the purine ring system, thereby influencing its binding affinity to target proteins.

Derivative C-2 Substituent C-6 Substituent N-9 Substituent Biological Target/Activity Reference
CCPAChloroCyclopentylaminoRiboseA1 Adenosine Receptor Agonist nih.gov
-Methylamino3-IodobenzylaminoMethylFavored at A3 Adenosine Receptors nih.govdocumentsdelivered.com
2'-Deoxy-2-fluoroadenosineFluoroAmino2'-DeoxyriboseNucleoside Analog sigmaaldrich.com

Influence of Substitutions at the C-6 Position

The C-6 position of the purine ring is another critical determinant of biological activity. Modifications at this position have led to the development of compounds with a wide range of pharmacological effects, including antiviral and anticancer activities. For example, carbocyclic analogues of 2-amino-6-substituted-purine ribofuranosides have been evaluated for their antiviral activity against Herpes Simplex Virus type 1 (HSV-1). The 2,6-diaminopurine (B158960) derivative, in particular, showed high activity. jmcs.org.mx

The nature of the substituent at C-6 can also influence the stability and reactivity of the molecule. 6-Chloropurine (B14466) is a common intermediate used in the synthesis of various 6-substituted purine derivatives. nih.govnih.govresearchgate.net For instance, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine (B14584) and screened for antifungal activity, with several compounds showing promising results. jmcs.org.mxresearchgate.net Furthermore, 6-methylpurine (B14201) and its ribofuranosyl derivative have been identified as natural products with antiviral activity. nih.gov

Derivative C-2 Substituent C-6 Substituent N-9 Substituent Biological Activity Reference
Carbocyclic 2,6-diaminopurine ribofuranoside analogAminoAminoCarbocyclic RiboseHighly active against HSV-1 and vaccinia virus jmcs.org.mx
6-MethylpurineHydrogenMethylHydrogenAntiviral nih.gov
6-Methyl-9-beta-D-ribofuranosylpurineHydrogenMethylbeta-D-RibofuranoseAntiviral nih.gov
Various 6-substituted purinesAminoVarious-Antifungal activity jmcs.org.mxresearchgate.net

Significance of N-9 Substitution Patterns

The substituent at the N-9 position of the purine ring is fundamental in defining the molecule as a nucleoside analog. In the case of this compound, the cyclopentyl group serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. This modification generally confers increased metabolic stability by making the molecule resistant to cleavage by phosphorylases. nih.gov

The nature of the N-9 substituent significantly impacts the biological activity. For example, 9-cyclopentyladenine (B1665524) acts as a non-competitive inhibitor of adenylate cyclase. medchemexpress.com In the context of adenosine receptor ligands, 9-alkyladenine derivatives have been shown to act as antagonists at A1 and A2a receptors. nih.govnih.gov The synthesis of purine derivatives with an α-amino acid motif at the N-9 position has also been explored, leading to compounds with mild anticancer activity. nih.gov The replacement of the ribose moiety with acyclic side chains has also yielded potent antiviral drugs like acyclovir, highlighting the diverse possibilities for N-9 substitutions in modulating biological activity. nih.gov

Compound N-9 Substituent Key Biological Feature/Activity Reference
9-CyclopentyladenineCyclopentylNon-competitive inhibitor of adenylate cyclase medchemexpress.com
9-AlkyladeninesAlkylAntagonists at A1 and A2a adenosine receptors nih.govnih.gov
N-9 substituted purinesα-Amino acid motifMild anticancer activity nih.gov
AcyclovirAcyclic side chainPotent antiviral agent nih.gov

Cyclopentanol (B49286) Ring Modifications and Their Impact on SAR

Hydroxyl Group Positioning and Functionalization

The position and nature of the hydroxyl group on the cyclopentane ring are pivotal for the biological activity of purine nucleoside analogues. The spatial arrangement of this hydroxyl group dictates the potential for hydrogen bonding interactions within the active site of target enzymes, which often mimics the interactions of the 3'-hydroxyl group of natural 2'-deoxynucleosides.

Systematic studies on related carbocyclic nucleosides have demonstrated that the stereochemistry of the hydroxyl group is crucial. For instance, in many series of carbocyclic nucleosides, the trans configuration relative to the purine base, as seen in this compound, is preferred for significant biological activity. This preference is often attributed to the specific geometric requirements of the enzyme's binding pocket.

Functionalization of the hydroxyl group, such as through esterification or etherification, has been explored as a strategy to create prodrugs or to modulate the compound's physicochemical properties. For example, the preparation of mono- and di-esters of the hydroxyl groups in related acyclic nucleoside analogues has been shown to influence their antiherpetic activity. While specific data on the functionalization of this compound is limited in publicly available research, the general principles of nucleoside analogue chemistry suggest that such modifications would significantly impact its metabolic activation and pharmacokinetic profile.

The following table summarizes the importance of the hydroxyl group in related carbocyclic nucleoside analogues, providing a basis for understanding its potential role in the activity of this compound.

Compound/Modification Key Finding Implication for SAR
Acyclic Guanine Nucleoside AnaloguesEsterification of the hydroxyl groups can lead to derivatives with significant antiherpes virus activity in cell cultures. nih.govFunctionalization of the hydroxyl group is a viable strategy for developing prodrugs with altered activity profiles.
2'-Functionalized Purine NucleosidesModifications at the 2'-position, which corresponds to the 2-position on the cyclopentanol ring, are critical for activity against enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govThe 2-hydroxyl group is likely a key interaction point with target enzymes, and its modification can tune the inhibitory potential.
3'-Modified NucleosidesShifting a methyl group from the 3'-position on the sugar ring of 3'-C-methyladenosine resulted in decreased anticancer activity. nih.govThe precise positioning of substituents on the carbocyclic ring is critical for maintaining biological activity.

Conformation and Flexibility of the Carbocyclic Ring

The conformation and flexibility of the cyclopentanol ring are critical factors in the structure-activity relationship of carbocyclic nucleosides. The cyclopentane ring is not planar and typically adopts one of two low-energy conformations: the envelope (or C_{s}) form or the half-chair (or C_{2}) form. The molecule can rapidly interconvert between these conformations through a process known as pseudorotation. The preferred conformation of the carbocyclic ring influences the spatial orientation of the purine base and the hydroxyl group, which in turn affects the compound's ability to fit into the active site of a target enzyme.

For many carbocyclic nucleosides, a conformation that mimics the sugar pucker of natural nucleosides is often associated with higher biological activity. For instance, studies on carbocyclic nucleic acids have shown that a preference for the N-type (north) conformation of the cyclopentane ring can lead to more stable duplexes with RNA. This suggests that the conformational preference of the carbocyclic ring is a key factor in molecular recognition.

The introduction of conformational constraints, such as fusing a cyclopropane (B1198618) ring to the cyclopentane moiety, has been used as a strategy to lock the molecule into a specific, biologically active conformation. This can enhance the potency and selectivity of the nucleoside analogue by reducing the entropic penalty of binding to the target enzyme. Conversely, increasing the flexibility of the nucleoside analogue, for example by using acyclic side chains, can sometimes help overcome drug resistance by allowing the molecule to adapt to mutations in the enzyme's active site.

The table below outlines key research findings on the role of carbocyclic ring conformation and flexibility in the activity of nucleoside analogues.

Compound Class/Study Key Finding Implication for SAR
Carbocyclic Nucleic Acids (CarNAs)The cyclopentane rings of 2'-deoxycarbaguanosine and 2'-deoxyaristeromycin show a preference for the N-type conformation, which is higher than that of their natural counterparts. This contributes to the increased stability of CarNA/RNA hybrids.A preference for a specific ring pucker that mimics natural nucleosides can be advantageous for biological activity.
Cyclohexenyl NucleosidesThe cyclohexene (B86901) ring is considered a bioisostere of a saturated furanose ring and provides resistance to glycosidic bond hydrolysis. nih.govThe overall shape and electronic properties of the carbocyclic ring are crucial for its function as a sugar mimic.
Fleximer Nucleoside AnaloguesSplitting the purine base into its imidazole (B134444) and pyrimidine (B1678525) components introduces flexibility, which can lead to a broad spectrum of biological activity and the ability to overcome drug resistance.While conformational restriction is a common strategy, engineered flexibility can also be a powerful tool in drug design.

Computational and in Silico Approaches in the Study of Trans 2 9h Purin 9 Yl Cyclopentanol

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as Trans-2-(9H-purin-9-yl)cyclopentanol, and a target protein.

Analysis of Ligand-Protein Interaction Modes and Binding Affinities

Molecular docking simulations are instrumental in elucidating the specific ways in which this compound might interact with a target protein's binding site. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For instance, in studies of similar purine (B94841) analogs, docking has been used to identify critical hydrogen bond interactions between the purine ring and amino acid residues in the active site of enzymes like cyclin-dependent kinases (CDKs). nih.gov The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the strength of this interaction. A lower binding energy generally indicates a more stable complex and a higher likelihood of the ligand being a potent inhibitor. researchgate.net

For this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant target protein, for example, a viral polymerase or a human kinase. The results would highlight the key residues involved in binding and provide a starting point for optimizing the molecule's structure to enhance these interactions.

Example Docking Scores of Purine Analogs against Kinase Targets
CompoundTarget KinaseDocking Score (kcal/mol)Key Interacting Residues
Pyrazolo[1,5-a]pyrimidine derivative 5aCDK2-12.5367Not specified
CAN508 (Reference)CDK2-11.7195Not specified
Pyrazolo[1,5-a]pyrimidine derivative 5aCDK9-10.3325Lys48, Val33, Glu66, Leu156, Ile25, Asp109
CAN508 (Reference)CDK9-10.045Lys48, Val33

Enzyme-Substrate Docking and Stereoselectivity Prediction

The "trans" configuration of the hydroxyl and purine groups on the cyclopentane (B165970) ring of this compound introduces chirality, meaning the compound can exist as different stereoisomers. Enzyme-substrate docking can be a powerful tool to predict which stereoisomer will have a more favorable interaction with a chiral enzyme active site. By docking different stereoisomers of the compound into the enzyme's binding pocket, researchers can compare their binding energies and interaction patterns.

This approach is particularly relevant for enzymes that process chiral substrates, such as kinases and polymerases. The subtle differences in the 3D arrangement of atoms between stereoisomers can lead to significant differences in their ability to fit within the active site and form the necessary interactions for biological activity. For example, in the context of antiviral nucleoside analogs, the stereochemistry of the sugar moiety is often critical for recognition and incorporation by viral polymerases. researchgate.net Docking studies can therefore guide the stereoselective synthesis of the most active isomer, saving considerable time and resources in the drug development process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like purine derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs based on their structural features.

In a typical QSAR study, a set of purine analogs with known biological activities (e.g., IC50 values) is used as a training set. nih.gov Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov

For this compound, a QSAR model developed for a series of related purine nucleoside analogs could be used to predict its potential activity. The model might reveal, for instance, that a certain level of hydrophobicity in the cyclopentane ring is beneficial for activity, or that specific electronic properties of the purine ring are crucial. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can provide even more detailed insights by creating 3D contour maps that show where steric bulk or electrostatic charge is likely to increase or decrease activity.

Example QSAR Model for c-Src Tyrosine Kinase Inhibitors
Model ParameterValueInterpretation
r² (correlation coefficient)0.8319Goodness of fit of the model to the training data. nih.gov
q² (cross-validated correlation coefficient)0.7550Predictive ability of the model for the training data. nih.gov
pred_r² (external test set correlation)0.7983Predictive ability of the model for an external set of compounds. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein, and the stability of their complex. For this compound, MD simulations can be used to analyze its conformational landscape, which refers to the different shapes the molecule can adopt.

The cyclopentane ring in this compound is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. MD simulations can reveal the relative energies of these conformations and the barriers to interconversion between them. This is important because the specific conformation of the cyclopentane ring can significantly influence how the molecule fits into a protein's binding site.

Furthermore, MD simulations of the this compound-protein complex can assess the stability of the interactions predicted by docking. By monitoring key distances and angles over the course of the simulation, researchers can determine if the initial binding pose is maintained. The root-mean-square deviation (RMSD) of the ligand's position can be calculated to quantify its movement within the binding site over time. A stable RMSD suggests a stable binding mode.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to elucidate potential reaction mechanisms in which the compound might be involved, for example, if it acts as a substrate for an enzyme.

DFT can be used to calculate the energies of reactants, transition states, and products for a proposed reaction pathway. This allows for the determination of activation energies, which are crucial for understanding the feasibility and rate of a reaction. For instance, if this compound is a potential prodrug that requires metabolic activation, DFT could be used to model the enzymatic transformation step.

Future Research Directions and Therapeutic Potential in Medicinal Chemistry

Rational Design Principles for Advanced Carbocyclic Nucleoside Analogs

The rational design of advanced carbocyclic nucleoside analogs, including derivatives of Trans-2-(9H-purin-9-yl)cyclopentanol, is guided by several key principles aimed at optimizing their therapeutic properties. A primary strategy involves modifying the cyclopentane (B165970) ring to mimic the puckered conformations of natural furanose sugars, which is crucial for recognition and interaction with target enzymes.

Furthermore, structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications influence biological activity. nih.govresearchgate.net For purine-based carbocyclic nucleosides, modifications at various positions on the purine (B94841) ring can significantly impact their therapeutic potential. researchgate.net The introduction of different substituents on the cyclopentanol (B49286) moiety can also modulate the compound's lipophilicity, solubility, and ability to cross cellular membranes, thereby enhancing its pharmacokinetic profile.

Exploration of Novel Enzyme Targets for Therapeutic Intervention

While many nucleoside analogs target viral polymerases or reverse transcriptases, the unique structural features of carbocyclic nucleosides like this compound open up possibilities for targeting a broader range of enzymes. nih.goveurekaselect.com The enhanced stability of the carbocyclic ring prevents cleavage by standard salvage pathway enzymes, making them interesting candidates for drug development. nih.gov

Recent research has highlighted several potential enzyme targets for purine derivatives. nih.goveurekaselect.comnih.gov These include enzymes involved in purine metabolism, such as adenosine (B11128) deaminase (ADA) and purine nucleoside phosphorylase (PNP), which are crucial for lymphocyte development and function. nih.gov Additionally, cyclin-dependent kinases (CDKs) and ecto-5'-nucleotidase (CD73), which play roles in cell cycle regulation and immune response modulation, respectively, are being investigated as potential targets. nih.govnih.gov The exploration of these and other novel enzyme targets could uncover new therapeutic applications for this compound derivatives in areas such as oncology and immunology. nih.goveurekaselect.com

Table 1: Potential Enzyme Targets for Purine-Cyclopentanol Derivatives

Enzyme TargetBiological FunctionTherapeutic Area
Viral PolymerasesViral ReplicationAntiviral
Reverse TranscriptaseViral ReplicationAntiviral
Adenosine Deaminase (ADA)Purine MetabolismImmunology, Oncology
Purine Nucleoside Phosphorylase (PNP)Purine MetabolismImmunology, Oncology
Cyclin-Dependent Kinases (CDKs)Cell Cycle RegulationOncology
Ecto-5'-Nucleotidase (CD73)Immune Response ModulationOncology, Immunology

Strategies for Enhancing Selectivity and Potency through Structural Refinement

A critical aspect of drug development is the enhancement of a compound's selectivity and potency to maximize its therapeutic effect while minimizing off-target effects. For this compound, several strategies for structural refinement can be employed.

Structure-activity relationship studies have shown that modifications at the C2, C6, and N9 positions of the purine ring can significantly influence antitumor activities of purine derivatives. researchgate.net Introducing specific functional groups can lead to more effective binding to the target enzyme's active site. Furthermore, the stereochemistry of the cyclopentanol ring is a crucial determinant of biological activity. The "trans" configuration of the hydroxyl and purine groups in this compound is a key structural feature that can be further optimized. The synthesis of stereochemically pure isomers and the evaluation of their individual biological activities are essential steps in this refinement process.

Synergistic Approaches with Other Molecular Modalities

Combination therapy, which involves the use of multiple therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov The rationale behind this approach is to target multiple cellular pathways simultaneously, which can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. nih.govmdpi.com

Carbocyclic nucleoside analogs like this compound could potentially be used in combination with other anticancer or antiviral drugs. For instance, combining a purine analog with other chemotherapeutic agents could result in a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov However, it is also important to consider that synergistic combinations can sometimes accelerate the emergence of drug resistance. nih.gov Therefore, careful preclinical evaluation of drug combinations is necessary to identify those with robust and durable efficacy. nih.gov

Emerging Research Frontiers for Purine-Cyclopentanol Derivatives

The field of purine-cyclopentanol derivatives is ripe with opportunities for further research and development. nih.goveurekaselect.com One emerging frontier is the development of prodrugs. Prodrug strategies can be employed to improve the oral bioavailability and tissue-specific targeting of these compounds. By attaching a promoiety that is cleaved off in vivo to release the active drug, it is possible to enhance the therapeutic index of this compound derivatives.

Another exciting area of research is the synthesis of hybrid molecules that combine the purine-cyclopentanol scaffold with other pharmacophoric elements. researchgate.net This approach aims to create novel compounds with dual or multiple mechanisms of action, potentially leading to improved therapeutic outcomes. researchgate.net The continued exploration of the vast chemical space around the purine-cyclopentanol core, coupled with advances in computational modeling and high-throughput screening, will undoubtedly pave the way for the discovery of new and improved therapeutic agents. nih.goveurekaselect.com

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for Trans-2-(9H-purin-9-yl)cyclopentanol, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via the method described by Schaeffer and Weimar (1960), involving cyclopentanol functionalization with a purine moiety . To ensure stereochemical purity, diastereomer separation techniques are critical. For example, succinic acid-mediated salt formation can isolate the desired trans isomer, as demonstrated in diastereoisomer purification protocols for similar cyclopentanol derivatives .

Q. What in vivo models are validated for assessing anti-inflammatory efficacy?

  • Methodology : The carrageenin-induced rat paw edema model is widely used. Rats (80–90 g) are fasted, administered the compound orally (1.7 mL/50 g body weight), and challenged with 1% carrageenin. Edema reduction is measured 5 hours post-administration. Efficacy is quantified via the C/T ratio (control/treated edema volume). For example, at 250 mg/kg, the compound achieved a C/T ratio of 2.74, comparable to aspirin (2.8) and indomethacin (2.9) .

Q. How is the compound formulated for preclinical studies?

  • Methodology :

  • Oral : Tablets (50 mg/unit) use lactose as a binder and corn starch for granulation .
  • Parenteral : Solutions (0.25–0.5 mg/mL) in propylene glycol/water, adjusted to pH 5.5 with HCl, filtered (0.22 µm), and stored under nitrogen .
  • Syrup : Suspensions in sorbitol (70%) with preservatives (sodium benzoate) and stabilizers .

Advanced Research Questions

Q. How does stereochemistry influence anti-inflammatory activity?

  • Methodology : Stereochemical configuration affects receptor binding and metabolic stability. For example, the trans isomer shows higher efficacy due to optimal spatial alignment of the purine and cyclopentanol moieties. Comparative studies with stereoisomers (e.g., cis vs. trans) using X-ray crystallography (SHELX refinement ) and molecular docking can elucidate structural-activity relationships. Evidence from related benzyloxy-purine derivatives indicates that chirality impacts antiviral and anti-inflammatory potency .

Q. What mechanisms explain its dual anti-inflammatory and potential antiviral activity?

  • Methodology : The purine moiety may inhibit inflammatory kinases (e.g., JAK/STAT) or viral polymerases. For anti-inflammatory action, the compound reduces prostaglandin synthesis by modulating COX-2, similar to indomethacin . Antiviral activity (e.g., against hepatitis B) could involve competitive inhibition of viral reverse transcriptase, as seen in carbocyclic nucleoside analogs like entecavir . RNA-seq or phosphoproteomics can identify pathway-specific targets.

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Methodology : Key challenges include:

  • Catalyst selection : Asymmetric hydrogenation or enzymatic resolution to preserve chirality.
  • Purification : Use of chiral columns (HPLC) or diastereomeric salt crystallization (e.g., succinic acid ).
  • Process optimization : Thermodynamic analysis (e.g., ∆G and equilibrium constants for cyclopentanol derivatives ) ensures reaction feasibility at scale.

Data Contradictions and Resolution

Q. Discrepancies in reported efficacy between anti-inflammatory and antiviral studies: How to reconcile?

  • Analysis : Anti-inflammatory studies (250 mg/kg in rats ) show direct edema reduction, while antiviral activity may require lower doses due to nucleoside phosphorylation. Contradictions could stem from:

  • Dosage regimens : Higher doses for inflammation vs. targeted viral inhibition.
  • Metabolic activation : Prodrug strategies (e.g., 5′-phosphonate derivatives ) enhance antiviral bioavailability.
    • Resolution : Conduct dose-response studies across models and compare pharmacokinetic profiles (e.g., AUC, Cmax).

Methodological Tools

Recommended analytical techniques for characterizing stability and degradation products

  • Tools :

  • Chromatography : HPLC with UV detection (λ = 260 nm for purine absorbance).
  • Spectroscopy : NMR (1H/13C) for stereochemical confirmation; FTIR for functional group analysis.
  • Mass spectrometry : HRMS to identify degradation byproducts under stress conditions (heat, pH extremes) .

Q. How to validate crystallographic data for structural elucidation?

  • Methodology : Use SHELX programs (SHELXL for refinement ) to resolve electron density maps. Cross-validate with ORTEP-3 for 3D visualization and hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.